Methyl[2-(quinolin-4-yl)ethyl]amine
Description
Methyl[2-(quinolin-4-yl)ethyl]amine (CAS: 860202-63-7) is a quinoline derivative with a secondary amine functional group. Its molecular formula is C₁₂H₁₄N₂, and it has a molecular weight of 186.25 g/mol . The structure consists of a quinoline core substituted at the 4-position with an ethyl group bearing a methylamine moiety. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, such as antimalarials and kinase inhibitors.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-2-quinolin-4-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-7-9-14-12-5-3-2-4-11(10)12/h2-5,7,9,13H,6,8H2,1H3 |
InChI Key |
PVMTZHLUATZJLU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-4-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate alkylating agent.
Alkylation: The quinoline is alkylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Amine Introduction: The resulting intermediate is then reacted with an amine source, such as ethylamine, under controlled conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl[2-(quinolin-4-yl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(quinolin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[2-(quinolin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
2-(Quinolin-4-yl)ethan-1-amine (CAS: 860720-12-3)
- Molecular Formula : C₁₁H₁₂N₂
- Molecular Weight : 172.23 g/mol
- Key Differences: Lacks the methyl group on the amine, making it a primary amine. Reduced steric hindrance compared to the secondary amine in Methyl[2-(quinolin-4-yl)ethyl]amine. Lower molecular weight may improve solubility but reduce lipophilicity .
2,6-Dimethyl-4-quinolinamine (CAS: 342618-57-9)
- Molecular Formula : C₁₁H₁₂N₂
- Molecular Weight : 172.23 g/mol
- Key Differences: Amine group is directly attached to the quinoline ring at position 4, with methyl substituents at positions 2 and 6. Electron-donating methyl groups may enhance ring stability and alter electronic interactions with biological targets compared to the ethylamine side chain in the target compound .
N-Benzyl-4-methylquinolin-2-amine (CAS: 81102-84-3)
- Molecular Formula : C₁₇H₁₅N₂
- Molecular Weight : 247.32 g/mol
- Key Differences: Amine is at position 2 of the quinoline, with a benzyl substituent.
6-Methoxy-2-methyl-4-quinolinamine (CAS: 104217-23-4)
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
- The primary amine at position 4 contrasts with the secondary amine in the target compound, affecting basicity and solubility .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | Amine Type | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| This compound | 186.25 | Secondary | Quinoline-4-ethyl, methylamine | 2.1 | 0.5–1.0 |
| 2-(Quinolin-4-yl)ethan-1-amine | 172.23 | Primary | Quinoline-4-ethyl | 1.8 | 1.2–1.8 |
| 2,6-Dimethyl-4-quinolinamine | 172.23 | Primary | Quinoline-4-amine, 2,6-methyl | 2.3 | 0.3–0.7 |
| N-Benzyl-4-methylquinolin-2-amine | 247.32 | Secondary | Quinoline-2-amine, benzyl | 3.5 | <0.1 |
*Predicted using QikProp (BIOVIA).
Key Observations:
- Lipophilicity: this compound has moderate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility.
- Solubility: Primary amines (e.g., 2-(quinolin-4-yl)ethan-1-amine) generally exhibit higher solubility due to increased hydrogen-bonding capacity.
- Steric Effects: Bulky substituents (e.g., benzyl in N-Benzyl-4-methylquinolin-2-amine) reduce solubility and may hinder target engagement.
This compound
Piperazine-Containing Derivatives (e.g., )
- Compounds like N-(5-methoxy...-tetrahydronaphthalen-2-yl)-N-propyl-2-(4-(quinolin-4-yl)piperazin-1-yl)acetamide (MW: ~450 g/mol) show enhanced receptor affinity but poorer bioavailability due to increased size and complexity .
Schiff Base Derivatives (e.g., )
- Imine-containing quinoline derivatives (e.g., 4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline}) exhibit antibacterial and antifungal activity but may suffer from hydrolytic instability .
Biological Activity
Methyl[2-(quinolin-4-yl)ethyl]amine (MQEA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
MQEA is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N
- Molecular Weight : 175.23 g/mol
- CAS Number : 2138239-90-2
1. Antimicrobial Activity
MQEA has been evaluated for its antimicrobial properties against various pathogens. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that MQEA exhibits significant antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that MQEA may serve as a lead compound for developing new antibacterial agents.
2. Anticancer Activity
Research has also highlighted MQEA's potential as an anticancer agent. In vitro studies demonstrated that MQEA induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistically, MQEA appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
3. Neuroprotective Effects
Another area of investigation is the neuroprotective effects of MQEA. In models of neurodegeneration, MQEA demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antibacterial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of MQEA for their antibacterial properties. The study found that modifications to the quinoline ring significantly enhanced activity against resistant strains of bacteria.
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters reported on the effects of MQEA on cancer cell lines. The study utilized flow cytometry to analyze apoptotic cells and found that treatment with MQEA resulted in a significant increase in early and late apoptotic cells compared to control groups.
The biological activity of MQEA can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar to other quinoline derivatives, MQEA may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Induction of Apoptosis : By modulating key apoptotic pathways, MQEA promotes cell death in cancer cells.
- Antioxidant Activity : The compound exhibits free radical scavenging properties, contributing to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
